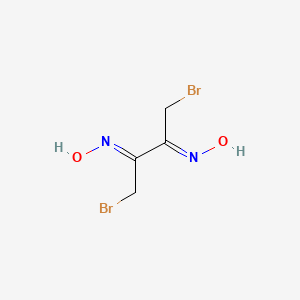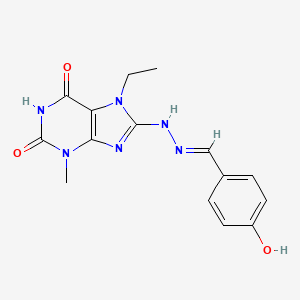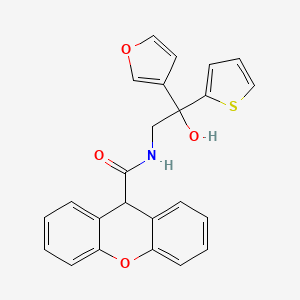
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C24H19NO4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells
Phenothiazine derivatives, including compounds with structures related to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide, have been synthesized and utilized in dye-sensitized solar cells. Research indicates that these derivatives, especially those incorporating furan as a conjugated linker, can significantly improve solar energy-to-electricity conversion efficiency. This improvement highlights the potential of such compounds in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).
Electrocatalytic and Electrochemical Applications
Studies on heterocyclic acids, including those related to this compound, have demonstrated their potential in electrocatalytic and electrochemical applications. For instance, the electrolysis of related compounds in specific solvents has been shown to produce interesting electroactive materials, suggesting their utility in developing new electrochemical devices or catalysts (P. A. Konstantinov et al., 1971).
Synthesis and Reactivity in Organic Chemistry
The compound and its derivatives are of interest in synthetic organic chemistry, particularly in the synthesis of complex organic structures. Research into similar compounds has led to developments in the synthesis of heterocyclic compounds, contributing to advancements in materials science and pharmaceuticals. Such studies are crucial for the design and synthesis of new organic molecules with potential applications in various fields (А. Aleksandrov et al., 2017).
Antimicrobial Activity
Research on similar heterocyclic compounds has demonstrated significant antimicrobial activity, suggesting the potential of this compound derivatives in developing new antimicrobial agents. These compounds have been tested against a range of pathogenic bacteria and fungi, indicating their potential utility in combating microbial resistance and developing new therapeutic agents (M. Arora et al., 2013).
Electropolymerization and Material Science
The synthesis and characterization of novel donor–acceptor type monomers related to the compound have shown promising results in electropolymerization. These studies contribute to the field of material science by providing insights into the development of new polymeric materials with enhanced optical and electronic properties, which can be used in various applications including optoelectronic devices (Bin Hu et al., 2013).
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide, is a complex molecule that likely interacts with multiple targetsIt’s known that thiophene and indole derivatives, which are structural components of this compound, have been reported to interact with a wide range of targets . These include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
For instance, thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . Similarly, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Given the broad range of activities associated with thiophene and indole derivatives , it’s likely that this compound could influence multiple biochemical pathways. These could potentially include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
The presence of thiophene and indole moieties in its structure suggests that it may have good solubility in organic solvents , which could potentially influence its bioavailability.
Result of Action
Given the wide range of therapeutic properties associated with thiophene and indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels. These could potentially include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c26-23(25-15-24(27,16-11-12-28-14-16)21-10-5-13-30-21)22-17-6-1-3-8-19(17)29-20-9-4-2-7-18(20)22/h1-14,22,27H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXXHIDRIFJVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=COC=C4)(C5=CC=CS5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
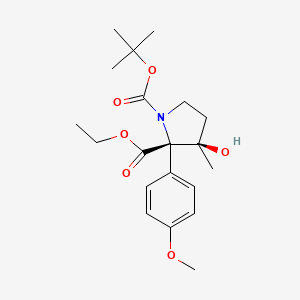
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)

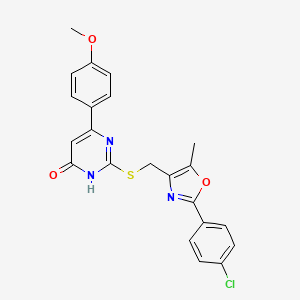


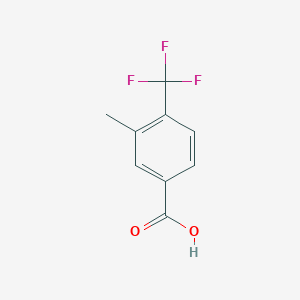
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)
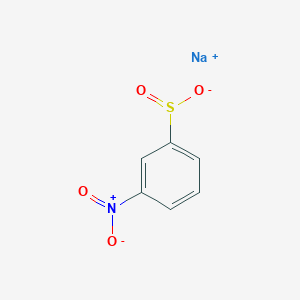
![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)
